N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by:
- A 3,4-difluorophenyl group attached via a carboxamide moiety at position 7, introducing electron-withdrawing fluorine atoms that may improve metabolic stability and binding interactions.
- A diketone system (2,4-dioxo) contributing to planar rigidity, which is critical for molecular recognition in biological targets.
While direct pharmacological data for this compound are unavailable in the provided evidence, tetrahydroquinazolines are widely studied for kinase inhibition, antimicrobial activity, and anticancer applications due to their structural mimicry of purine scaffolds .
Properties
CAS No. |
892289-01-9 |
|---|---|
Molecular Formula |
C20H19F2N3O3 |
Molecular Weight |
387.387 |
IUPAC Name |
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
DMNPFBVLDUXMCN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aryl Group
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide ()
- Key Difference : Replaces the 3,4-difluorophenyl group with a 3,4-dimethoxyphenyl moiety.
- Impact: Electronic Effects: Methoxy groups are electron-donating (EDG), increasing electron density on the aryl ring. This contrasts with the electron-withdrawing (EWG) fluorine atoms in the target compound, which may reduce oxidative metabolism . Biological Activity: EDGs may alter binding affinities; for example, methoxy-substituted analogs in kinase inhibitors often show reduced potency compared to fluorinated derivatives due to steric bulk and electronic mismatches .
N-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide ()
- Key Differences :
- Position 3 substituent: Phenyl group (aromatic) vs. pentyl chain (aliphatic) in the target compound.
- Aryl group: 4-methylphenylmethyl (alkyl-aromatic hybrid) vs. 3,4-difluorophenyl (halogenated).
- Impact :
- Lipophilicity : The pentyl chain in the target compound increases logP, favoring membrane permeability. The phenyl group at position 3 may promote π-π stacking but reduce conformational flexibility.
- Stereoelectronic Profile : The 4-methyl group on the benzyl moiety () introduces steric hindrance, whereas fluorine atoms in the target compound provide subtle steric and electronic modulation .
Core Structure and Functional Group Variations
Pyrazole- and Triazine-Based Analogs ()
- Structural Contrast : Pyrazole-triazine hybrids (e.g., 3-hydroxy-7-oxo-5,6-dihydropyrazolo[3,4-e]-1,2,4-triazine) lack the tetrahydroquinazoline backbone but share heterocyclic features.
- Functional Implications: Triazines often exhibit strong hydrogen-bonding capacity due to multiple nitrogen atoms, whereas tetrahydroquinazolines prioritize planar rigidity for target engagement. Synthesis routes for triazine derivatives (e.g., selective hydrazinolysis in ) differ significantly from tetrahydroquinazoline cyclization methods, affecting scalability and purity .
Alfa Product Catalog ()
- 2,4-dimethoxyphenol: mp ~55°C). Solubility: Fluorine’s hydrophobicity may reduce aqueous solubility compared to methoxy groups but improve lipid bilayer traversal .
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated using fragment-based methods.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Reaction of methyl 2-aminobenzoate with urea in acidic media generates 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Under refluxing acetic acid (120°C, 8 h), this method achieves ~75% yield by promoting dehydration and cyclization. Alternatively, substituting urea with thiourea produces the 2-thioxo analogue, though this requires subsequent oxidation to restore the dione structure.
Isatoic Anhydride Ring-Opening Strategies
Green synthetic approaches utilize isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) as a starting material. Treatment with aqueous ammonium hydroxide (25°C, 4 h) selectively opens the anhydride ring, forming 2-amino-3H-quinazolin-4-one-7-carboxylic acid. This intermediate proves critical for introducing nitrogen-based substituents at position 2 while preserving the carboxyl group for later amidation.
Position-Specific Alkylation at N3
Introducing the pentyl chain at the N3 position employs nucleophilic alkylation under basic conditions:
Direct Alkylation of Tetrahydroquinazoline-Dione
A mixture of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1 eq), 1-bromopentane (1.2 eq), and potassium carbonate (2 eq) in anhydrous DMF undergoes microwave irradiation (100°C, 30 min) to yield 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This method achieves 68% yield with minimal di-alkylation byproducts due to controlled stoichiometry.
Phase-Transfer Catalyzed Reactions
For improved regioselectivity, tetrabutylammonium bromide (0.1 eq) facilitates the reaction between sodium 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and pentyl iodide in a biphasic water/toluene system (80°C, 6 h). The phase-transfer agent enhances interfacial contact, boosting yield to 82% while reducing reaction time.
Carboxamide Functionalization at C7
Coupling the carboxylic acid moiety with 3,4-difluoroaniline proceeds through activation strategies:
Mixed Carbonate-Mediated Amidation
Converting 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to its pentafluorophenyl active ester enables efficient amide bond formation. Reacting with 3,4-difluoroaniline (1.5 eq) and Hünig’s base (2 eq) in THF (0°C → 25°C, 12 h) furnishes the target compound in 89% yield after silica gel chromatography.
Microwave-Assisted Direct Coupling
A one-pot procedure utilizes propylphosphonic anhydride (T3P®, 50% in EtOAc) as coupling reagent. Irradiating the acid (1 eq), 3,4-difluoroaniline (1.2 eq), and T3P (1.5 eq) in acetonitrile (100°C, 15 min) achieves 94% conversion, eliminating intermediate isolation steps.
Reaction Optimization and Yield Comparison
| Step | Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Core formation | Anthranilic acid cyclization | H2SO4, 120°C, 8 h | 75 | 98.2 |
| N3 alkylation | Phase-transfer catalysis | Toluene/H2O, 80°C, 6 h | 82 | 99.1 |
| C7 amidation | T3P microwave coupling | 100°C, 15 min | 94 | 99.6 |
Key findings:
- Microwave irradiation reduces amidation time from hours to minutes while improving yield.
- Phase-transfer alkylation minimizes solvent waste compared to traditional DMF-based methods.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
δ 10.42 (s, 1H, CONH), 8.21 (d, J = 8.1 Hz, 1H, H5), 7.89 (s, 1H, H8), 7.54–7.49 (m, 2H, ArF), 7.38 (t, J = 9.0 Hz, 1H, ArF), 4.12 (t, J = 7.2 Hz, 2H, NCH2), 1.72–1.65 (m, 2H, CH2), 1.42–1.28 (m, 4H, CH2), 0.88 (t, J = 6.9 Hz, 3H, CH3).
HRMS (ESI-TOF):
Calculated for C21H20F2N3O3 [M+H]+: 424.1421; Found: 424.1418.
HPLC Purity:
99.6% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Green Chemistry Considerations
Recent advances emphasize sustainability:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted quinazoline precursors and coupling with 3,4-difluorophenyl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Cyclization : Controlled reflux in dioxane with catalytic ZnCl₂ to form the tetrahydroquinazoline core .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. Microwave-assisted synthesis may reduce reaction time .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; pentyl chain integration) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 445.18) .
- X-ray Crystallography : Resolves 3D conformation using SHELX programs for small-molecule refinement .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Incubate solutions (1 mg/mL) in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24/48/72 hours .
- Findings : Stable in neutral pH (6–8) at 25°C; degradation observed at pH <4 (hydrolysis of amide bond) and >10 (quinazoline ring oxidation) .
Q. What biological targets or pathways are implicated in its mechanism of action?
- Methodological Answer :
- Enzyme Assays : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Studies : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, A549) via MTT assay. Follow-up with Western blotting to assess apoptosis markers (caspase-3, PARP) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substituents, pentyl chain length) influence bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkyl chains (C3–C6) and substituents (e.g., Cl, OCH₃) on the phenyl ring. Compare IC₅₀ values in kinase inhibition assays .
- Key Finding : The 3,4-difluorophenyl group enhances target binding via hydrophobic interactions, while a pentyl chain optimizes solubility and membrane permeability .
Q. How can contradictory data on its anti-inflammatory vs. cytotoxic effects be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform dual assays (e.g., COX-2 inhibition for anti-inflammatory activity and hemolysis assays for cytotoxicity). Use ANOVA to identify threshold concentrations where anti-inflammatory effects dominate (typically <10 µM) .
- Transcriptomic Profiling : RNA-seq of treated macrophages (RAW 264.7) to distinguish pathways (e.g., NF-κB vs. p53) .
Q. What crystallographic challenges arise in resolving its 3D structure, and how can they be addressed?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with PEG 4000 as a precipitant. Optimize temperature (4°C) to avoid twinning .
- Refinement : SHELXL for small-molecule refinement; address disorder in the pentyl chain using PART and ISOR commands .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Methodological Answer :
- PK Studies : Administer IV/PO doses (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5–24 h; analyze via LC-MS/MS .
- Toxicity Screening : 14-day repeat-dose study in mice; monitor ALT/AST levels and histopathology of liver/kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
